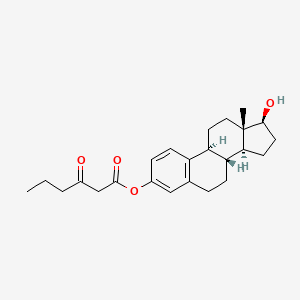
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C24H32O4 and a molecular weight of 384.51 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) typically involves the esterification of estradiol with 3-oxohexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid , and an organic solvent like dichloromethane . The reaction mixture is refluxed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate).
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) , which are involved in pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate), widely used in hormone replacement therapy.
Estrone: Another naturally occurring estrogen with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is unique due to its specific ester group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and selectivity for estrogen receptors compared to other similar compounds.
Propriétés
Numéro CAS |
26545-90-4 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-oxohexanoate |
InChI |
InChI=1S/C24H32O4/c1-3-4-16(25)14-23(27)28-17-6-8-18-15(13-17)5-7-20-19(18)11-12-24(2)21(20)9-10-22(24)26/h6,8,13,19-22,26H,3-5,7,9-12,14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |
Clé InChI |
VWKPKVRVHJSMKW-NTYLBUJVSA-N |
SMILES isomérique |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
SMILES canonique |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















